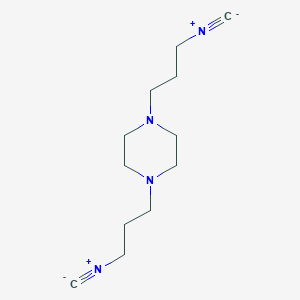

1,4-Bis(3-isocyanopropyl)piperazine

描述

1,4-Bis(3-isocyanopropyl)piperazine, also known as this compound, is a universal metal scavenger with a proven efficiency for ruthenium and palladium metals. It is a metathesis reaction quencher, reducing metal content to 10 ppm after 20 minutes of scavenging time followed by silica gel filtration. This compound is compatible with a broad range of functional groups and solvents, making it a versatile compound in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions

1,4-Bis(3-isocyanopropyl)piperazine is synthesized through a series of chemical reactions involving piperazine and isocyanopropyl groups. The synthesis typically involves the reaction of piperazine with 3-isocyanopropyl chloride under controlled conditions to form the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as silica gel filtration to remove any impurities and ensure high purity levels .

化学反应分析

Coordination Chemistry and Metal Scavenging

The compound forms stable complexes with transition metals, particularly copper, due to the strong σ-donor and π-acceptor properties of its isocyanide groups. This reactivity enables its use as a copper scavenger in catalytic systems:

Studies show that 1,4-bis(3-isocyanopropyl)piperazine rapidly quenches copper-mediated reactions, with immediate termination observed upon addition .

Suppression of Oxidative Coupling Reactions

The compound inhibits unwanted side reactions in copper-catalyzed systems:

-

Glaser Coupling Prevention : By sequestering copper ions, it completely blocks oxidative alkyne–alkyne coupling under aerobic conditions .

-

Reaction Conditions : Effective at room temperature with a 1:1 molar ratio of ligand to copper.

Ligand Exchange Dynamics

Competitive ligand displacement studies reveal its superior copper-binding affinity compared to traditional ligands like bipyridine:

| Ligand | Relative Binding Strength | Ease of Removal |

|---|---|---|

| This compound | High | Simple filtration |

| Bipyridine | Moderate | Complex extraction |

This property underpins its efficiency in catalytic quenching and metal recovery .

5.

科学研究应用

Applications in Metal Scavenging

Metal Scavenging Efficiency

BIP has emerged as a highly efficient quenching agent and metal scavenger, particularly for ruthenium (Ru) and palladium (Pd) residues. Its ability to bind metal ions allows for effective removal from reaction mixtures, which is critical in pharmaceutical manufacturing where metal contamination must be minimized .

Case Study: Ruthenium Scavenging

In a study evaluating the performance of various isocyanide scavengers, BIP was shown to reduce residual ruthenium content in olefin metathesis reactions to below 0.0015 ppm. This level of purification is essential for ensuring the safety and efficacy of pharmaceutical products .

| Scavenger Used | Residual Ruthenium Content (ppm) |

|---|---|

| Control (no scavenger) | 334 |

| BIP (4.4 equiv) | 1.6 |

This data illustrates the significant effectiveness of BIP compared to traditional purification methods such as silica gel filtration.

Applications in Organic Synthesis

BIP also plays a vital role in organic synthesis as a quenching agent for various catalytic processes. Its ability to halt reactions instantaneously makes it invaluable for controlling reaction kinetics and preventing side reactions.

Case Study: Copper-Catalyzed Reactions

In copper-catalyzed atom transfer radical polymerization (ATRP), the introduction of BIP resulted in a complete cessation of polymerization within minutes when added after the reaction had commenced. This capability allows researchers to design experiments with precise control over reaction conditions .

| Reaction Condition | Conversion Without BIP | Conversion With BIP |

|---|---|---|

| ATRP | 81% | 0% |

This table highlights the role of BIP in preventing unwanted polymerization, showcasing its utility in synthetic chemistry.

Potential in Advanced Material Synthesis

Beyond metal scavenging and organic synthesis, BIP is also being explored for its potential in synthesizing advanced materials such as polyurethanes. Its unique structure enables it to act as a building block for creating complex polymers with desirable properties .

作用机制

1,4-Bis(3-isocyanopropyl)piperazine exerts its effects by binding to metal ions such as ruthenium and palladium, forming stable complexes that can be easily removed from the reaction mixture. This mechanism involves the coordination of the isocyanopropyl groups with the metal ions, effectively scavenging them from the solution. The molecular targets include metal ions, and the pathways involved are primarily related to metal-ligand coordination chemistry .

相似化合物的比较

Similar Compounds

UltraCat: Another metal scavenger with similar properties but different functional groups.

GreenCat iPr: A metal scavenger with a focus on green chemistry applications.

Hoveyda-Grubbs Catalyst® M720: A catalyst used in metathesis reactions with metal scavenging properties

Uniqueness

1,4-Bis(3-isocyanopropyl)piperazine is unique due to its high efficiency in scavenging ruthenium and palladium metals, compatibility with a wide range of functional groups and solvents, and its stability and non-volatility. These properties make it a preferred choice in various chemical processes where metal contamination needs to be minimized .

生物活性

1,4-Bis(3-isocyanopropyl)piperazine (BIP) is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with two isocyanopropyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and polymer science, due to its biological activity and potential applications.

- Molecular Formula : C₁₂H₂₀N₄

- Molecular Weight : Approximately 236.32 g/mol

- CAS Number : 14452-70-7

Biological Activity Overview

BIP exhibits a range of biological activities that are primarily attributed to its isocyanate functional groups. These groups allow for diverse interactions with biological molecules, making BIP a candidate for applications in drug development and polymer chemistry.

The biological activity of BIP can be linked to its ability to act as a quenching agent and scavenger in various chemical reactions, particularly in the context of polymerization processes. BIP has been shown to effectively remove metal residues from reaction products, which is crucial in pharmaceutical applications where purity is paramount .

1. Quenching Agent in Polymerization

BIP has been utilized as a quenching agent in atom transfer radical polymerization (ATRP). In studies, it was demonstrated that the addition of BIP significantly reduced the conversion rates of monomers when compared to reactions without it. For instance, in one experiment using methyl 2-bromopropionate as an initiator and copper-based catalysts, the conversion dropped from 81% to 0% upon the introduction of BIP .

2. Bacterial Detection Enhancement

Recent research highlighted BIP's role in enhancing the sensitivity of bacterial detection methods. Samples quenched with BIP showed improved monitoring capabilities via NMR spectroscopy, suggesting its effectiveness in stabilizing reaction intermediates during detection processes .

3. Metal Scavenging Efficiency

BIP's efficiency as a metal scavenger was evaluated through various experiments involving transition metal catalysts. It was found that BIP could effectively remove ruthenium impurities from olefin metathesis products, showcasing its potential for improving the purity of synthesized compounds .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Polymerization Study | Quenching Agent | Conversion reduced from 81% to 0% with BIP addition |

| Bacterial Detection | Sensitivity Enhancement | Improved NMR monitoring after quenching with BIP |

| Metal Scavenging | Purity Improvement | Effective removal of ruthenium impurities |

属性

IUPAC Name |

1,4-bis(3-isocyanopropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYUVOWMIHCPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。